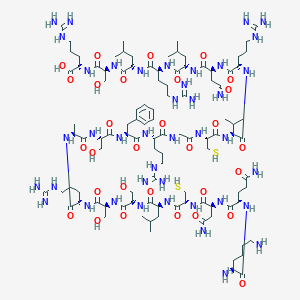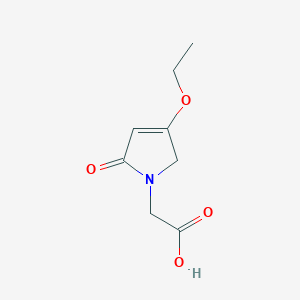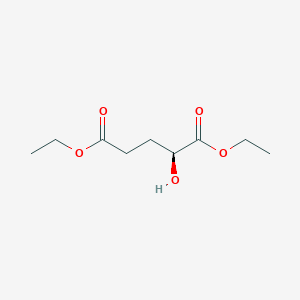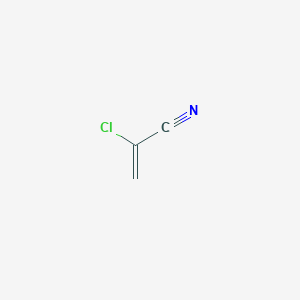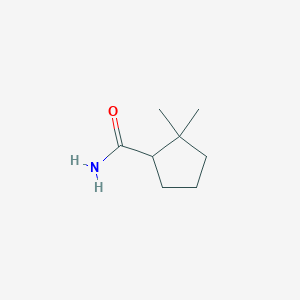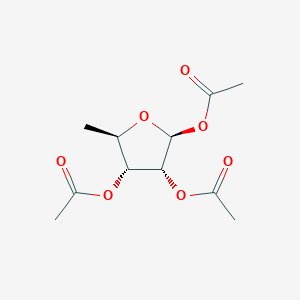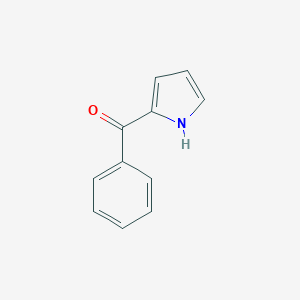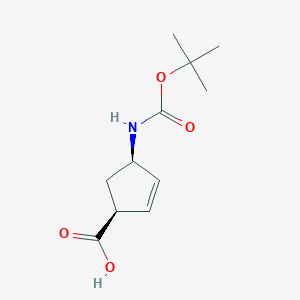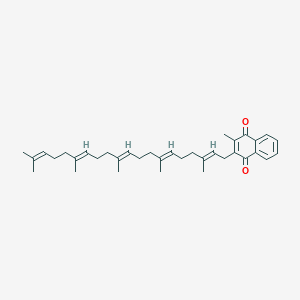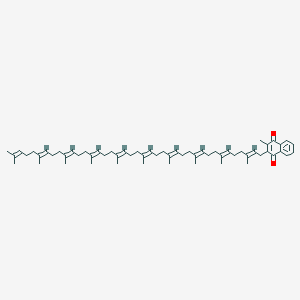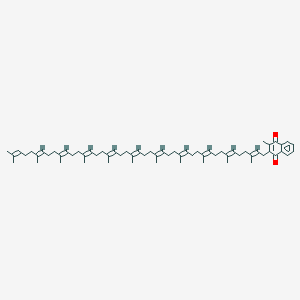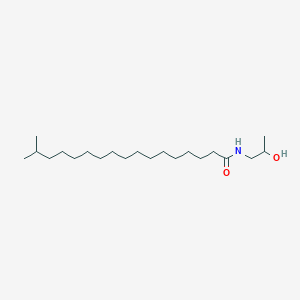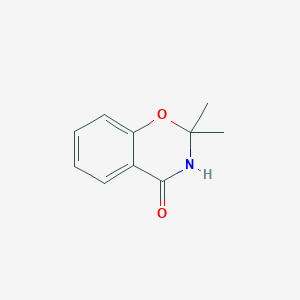
2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one
Übersicht
Beschreibung
2,2-Dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one is a derivative of the 1,4-benzoxazin-4-one class of compounds, which are characterized by a heterocyclic structure that includes oxygen and nitrogen atoms within a fused benzene ring system. These compounds are of interest due to their diverse range of biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of 2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one derivatives can be achieved through various methods. One approach involves the one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives using an iminium cation from cyanuric chloride and dimethylformamide as a cyclizing agent under mild conditions . Another method includes the synthesis of 3,4-dihydro-1,4-benzoxazin-2-ones through catalytic hydrogenation of 4-benzyl-3,4-dihydro-1,4-benzoxazin-2-ones . Additionally, the synthesis of 4-phenylureido/thioureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines has been reported, which are isosteres of corresponding 2,2-dimethylchromans .
Molecular Structure Analysis
The molecular structure of 2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one derivatives can be characterized by X-ray diffraction analysis, which helps in establishing the configuration around the double bond of the major stereoisomers . The crystal structure of related dihydro-benzoxazine dimer derivatives has been identified, and the influence of different substituents on the benzene ring and the tertiary-amine nitrogen on the crystal structures has been studied .
Chemical Reactions Analysis
These compounds can undergo various chemical reactions, including ring-opening reactions between dihydro-benzoxazines and phenols . The synthesis of 7-dimethylamino-1,4-benzoxazin-2-ones involves the condensation of α-keto-acids with 2-amino-5-dimethylaminophenol, and these compounds can be further reacted with aromatic aldehydes to provide styryl dyes . Additionally, rearrangements can occur in related compounds, such as the synthesis and rearrangement of 2-dimethylamino-4-(2-acylhydrazino)-6,7-dihydrooxazolo[3,2-a]-sym-triazines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one derivatives are influenced by their functional groups and substituents. For instance, the introduction of a hydroxyl group can result in improved water solubility and a longer duration of action . The electrochemical properties, such as redox behavior, can be studied using cyclic voltammetry, and the presence of intermolecular hydrogen bonds can be confirmed through Hirshfeld surface analyses .
Wissenschaftliche Forschungsanwendungen
Electrochemical Properties and Crystal Structures
- Electrochemical Characteristics : Dihydro-benzoxazine dimers, including derivatives of 2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one, demonstrate notable electrochemical properties. These compounds act as chelating agents for various cations and possess unique electrochemical characteristics influenced by different substituents. The crystal structure and intermolecular interactions, such as O–H⋅⋅⋅O hydrogen bonds, play a significant role in these properties. (Suetrong et al., 2021)
Synthesis Methods
- One-Pot Synthesis : Efficient methods for synthesizing derivatives of 4H-1,3-benzoxazin-4-one, a category that includes 2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one, have been developed. These methods involve using iminium cations as cyclizing agents, providing high yields under mild conditions. (Shariat et al., 2013)
Chemical Reactions and Stability
- Stability Analysis : The stability of oxazine rings in various benzoxazine derivatives, including those related to 2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one, has been studied. Proton nuclear magnetic resonance spectroscopy was used to analyze the hydrolysis and decomposition of these compounds. (Moloney et al., 1992)
Biological and Pharmacological Aspects
- Biological Evaluation : Certain derivatives of 2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one have been evaluated for their biological activities, such as insulin release inhibition and vascular smooth muscle relaxation. (Pirotte et al., 2019)
Ecological Role and Bioactivity
- Ecological Role : The ecological role and bioactivity of compounds in the 1,4-benzoxazinone class, including derivatives of 2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one, have been extensively researched. These compounds exhibit a range of effects, including phytotoxic, antifungal, antimicrobial, and antifeedant properties. (Macias et al., 2009)
Eigenschaften
IUPAC Name |
2,2-dimethyl-3H-1,3-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-10(2)11-9(12)7-5-3-4-6-8(7)13-10/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDGEARQCVVVIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=O)C2=CC=CC=C2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352051 | |
| Record name | 2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one | |
CAS RN |
30914-88-6 | |
| Record name | 2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl methyl[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B132953.png)
